molecular formula C11H12ClNO B10979888 N-(3-chlorobenzyl)cyclopropanecarboxamide

N-(3-chlorobenzyl)cyclopropanecarboxamide

Cat. No.: B10979888
M. Wt: 209.67 g/mol
InChI Key: ZMHJKGPETGNZDX-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide is an organic compound with the chemical formula C11H12ClNO. It is a white crystalline solid that is soluble in many common organic solvents such as ethanol, ethers, and chlorinated hydrocarbons. This compound is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide can be synthesized by reacting N-cyclopropylamine with 3-chlorobenzyl bromide through a nucleophilic substitution reaction. The reaction is typically carried out in a suitable solvent at an appropriate temperature and for a specific reaction time. Controlling the reaction temperature, reaction time, and molar ratio is crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for N-(3-chlorobenzyl)-1-cyclopropanecarboxamide often involve large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1-cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H12ClNO/c12-10-3-1-2-8(6-10)7-13-11(14)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,13,14)

InChI Key

ZMHJKGPETGNZDX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=CC(=CC=C2)Cl

Origin of Product

United States

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